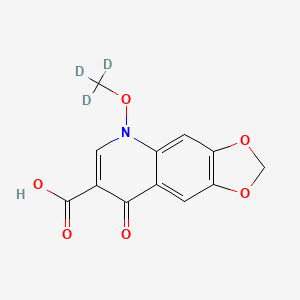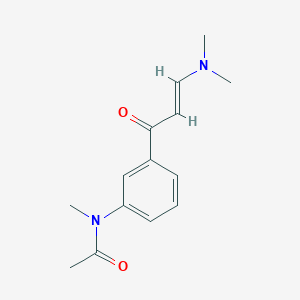
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
説明
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide, or DMAEMA, is a type of acrylamide derivative and is an important molecule for a variety of scientific research applications. It is used as a surfactant and as a cross-linking agent to improve the properties of polymers, as well as for its properties as a monomer for the synthesis of polymers. DMAEMA is also used as a monomer for the synthesis of polymers, as a surfactant, and as a cross-linking agent to improve the properties of polymers. In addition, DMAEMA has been studied for its biochemical and physiological effects on various systems.
科学的研究の応用
Antimicrobial and Antifungal Applications : Compounds like (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide have shown promise in antimicrobial and antifungal applications. They are particularly effective against pathogenic yeast like Candida albicans and moulds like Aspergillus. These compounds can potentially serve as breakthrough therapeutic agents in treating fungal infections (Farag et al., 2008).
Antitumor Screening : This compound has been used in the synthesis of novel derivatives with significant antitumor activity. For instance, its reaction with dimethylformamide-dimethylacetal led to the creation of products that exhibit potent antitumor effects against Ehrlich Ascites Carcinoma tumor cells (Farag et al., 2008).
Polymer Chemistry : In polymer chemistry, derivatives of this compound have been used as initiators for atom transfer radical polymerization (ATRP) of styrene, leading to the creation of functional, fluorescent polymers. This application is particularly relevant in developing materials with unique optical properties (Zhou et al., 2014).
Development of New Heterocyclic Compounds : Derivatives of this compound have been used in the synthesis of various heterocyclic compounds. This has implications in drug discovery and material science for developing new therapeutic agents and functional materials (Sadula et al., 2015).
Non-linear Optical Material Development : Studies have shown that derivatives of this compound, like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibit potential for use as non-linear optical materials due to their significant first hyperpolarizability values. This is crucial for the advancement of optical technologies and telecommunications (Singh et al., 2014).
Imaging Probes for Alzheimer's Disease : The compound has been explored for its potential in the diagnosis of Alzheimer’s disease. Specifically, its derivatives have been used in developing PET imaging probes, which could aid in the early detection of Alzheimer’s disease (Chauhan et al., 2014).
Corrosion Inhibition : Research has also indicated the effectiveness of derivatives of this compound as corrosion inhibitors, particularly in acid solutions. This application is vital in materials science and engineering for prolonging the lifespan of metals in corrosive environments (Khattabi et al., 2019).
作用機序
Target of Action
The primary target of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The compound affects the cholinergic pathway. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances cholinergic transmission, which can have various downstream effects depending on the specific neural circuits involved .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The compound’s action results in enhanced cholinergic transmission. This can have various effects at the molecular and cellular level, depending on the specific neural circuits involved. For example, it has been observed to activate CREB-mediated neuroprotection in Aβ and Tau cell models of Alzheimer’s Disease .
特性
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHTXVLCGAQQRA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436688 | |
| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227694-88-3, 96605-65-1 | |
| Record name | N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227694-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



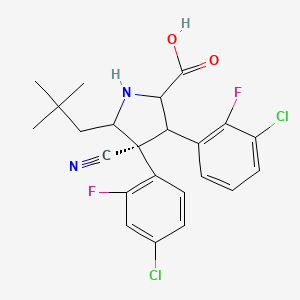
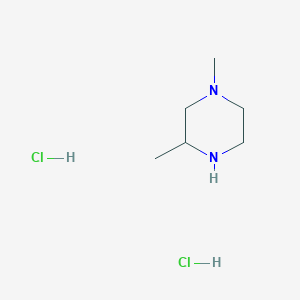
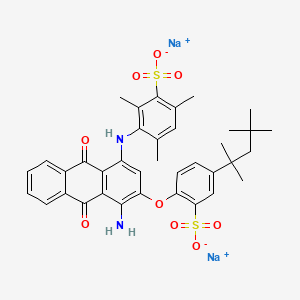
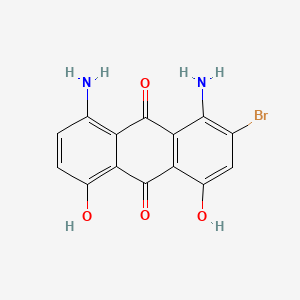
![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B3418293.png)

![Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane](/img/structure/B3418300.png)
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3418308.png)
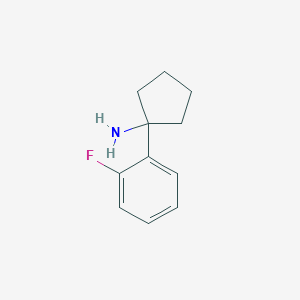


![Tris[(~13~C_2_)ethyl] phosphate](/img/structure/B3418344.png)
